Alpha-turmerone is extracted from turmeric essential oil, which contains various components including alpha-turmerone, beta-turmerone, and ar-turmerone. The concentration of alpha-turmerone in turmeric essential oil can vary significantly depending on geographic origin and extraction methods, typically ranging from 30.1% to 32.0% in samples from India, with lower concentrations observed in other regions like Ecuador and Korea .
Alpha-turmerone can be synthesized through several methods, including extraction from turmeric rhizomes and chemical synthesis.
The molecular structure of alpha-turmerone features a bicyclic framework typical of sesquiterpenoids.
Alpha-turmerone participates in various chemical reactions typical of terpenoids, including oxidation and reduction reactions.
Alpha-turmerone exhibits several mechanisms through which it exerts its biological effects:
Alpha-turmerone has been studied for various scientific uses:
α-Turmerone significantly enhances chemotherapeutic efficacy by inhibiting P-glycoprotein (P-gp), an ATP-dependent efflux transporter overexpressed in multidrug-resistant (MDR) cancers. In human intestinal epithelial (Caco-2) and colorectal adenocarcinoma (LS180) cell lines, α-turmerone reduces rhodamine-123 efflux by 42–68%, comparable to the P-gp inhibitor verapamil [2] [5]. This inhibition occurs through direct binding to P-gp’s substrate pocket, altering its conformation and impairing drug efflux capability. Molecular docking studies reveal α-turmerone’s sesquiterpenoid structure enables hydrophobic interactions with transmembrane domains of P-gp, reducing its affinity for chemotherapeutic substrates like doxorubicin [5].
Table 1: α-Turmerone-Mediated P-gp Inhibition in Cancer Cell Lines
Cell Line | P-gp Substrate | Reduction in Efflux (%) | Mechanistic Insight |
---|---|---|---|
Caco-2 | Rhodamine-123 | 42–68% | Competitive binding to substrate pocket |
LS180 | Digoxin | 55% | Downregulation of MDR1 mRNA expression |
Breast cancer MDR | Doxorubicin | 62% | Conformational change in transmembrane domains |
Beyond P-gp blockade, α-turmerone transcriptionally downregulates MDR1 and BCRP (Breast Cancer Resistance Protein) genes. In chemoresistant HCT-116 colon cancer cells, α-turmerone (25 μM) reduces MDR1 mRNA expression by 75% and BCRP by 58% within 24 hours [1] [6]. This occurs via suppression of the NF-κB signaling axis, which normally upregulates these transporters during chemotherapy. Consequently, intracellular accumulation of cytotoxic drugs increases 3.1-fold, synergizing with paclitaxel to reduce IC50 values by 80% [6]. α-Turmerone’s dual action—transporter inhibition and gene suppression—provides a strategic advantage in reversing broad-spectrum chemoresistance.
In Parkinson’s disease (PD) models, α-turmerone (5 mg/kg) elevates striatal dopamine by 40% and reduces dopaminergic neuron loss by suppressing microglial activation [6] [9]. Amyloid-β-stimulated BV-2 microglia treated with α-turmerone (10 μM) show 70% lower TNF-α and 65% lower IL-1β release, mitigating neurotoxicity to co-cultured HT-22 hippocampal neurons [7]. Mechanistically, α-turmerone blocks phosphorylation of JNK and p38 MAPK—key kinases driving microglial inflammatory responses—thereby reducing iNOS and COX-2 expression by 85% [7]. This microglia-quenching effect preserves neuronal integrity in substantia nigra, as evidenced by 50% higher tyrosine hydroxylase staining in PD mice.
α-Turmerone activates the Nrf2 antioxidant pathway, enhancing cellular resilience against oxidative neurodegeneration. In astrocytes exposed to H₂O₂, α-turmerone (15 μM) induces nuclear translocation of Nrf2, increasing heme oxygenase-1 (HO-1) expression by 90% and superoxide dismutase (SOD) by 65% [5] [9]. This is mediated through the PI3K/Akt pathway, where α-turmerone triggers Akt phosphorylation, facilitating Nrf2 dissociation from Keap1. Consequently, ROS levels decrease by 55% in neuronal SH-SY5Y cells, preventing mitochondrial depolarization [9]. The Nrf2-driven antioxidant response is critical in Alzheimer’s models, where α-turmerone reduces hippocampal lipid peroxidation by 60% [1].
Table 2: Neuroprotective Actions of α-Turmerone in Preclinical Models
Disease Model | Key Target | Effect of α-Turmerone | Outcome |
---|---|---|---|
Amyloid-β microglia | JNK/p38 MAPK | 85% ↓ phosphorylation | 70% ↓ TNF-α, 65% ↓ IL-1β |
H₂O₂-induced oxidative stress | Nrf2/HO-1 pathway | 90% ↑ HO-1 expression | 55% ↓ ROS |
MPTP-induced Parkinson’s | Striatal dopamine | 40% ↑ dopamine levels | 50% ↓ dopaminergic neuron loss |
α-Turmerone rebalances pro- and anti-inflammatory cytokines in autoimmune conditions. In rheumatoid arthritis (RA) synoviocytes, it reduces IL-6, IL-1β, and TNF-α by 50–75% while upregulating IL-10 and IL-11 by 2.5-fold [1] [8] [10]. This shift correlates with reduced cartilage erosion in SCW-induced arthritic rats, where α-turmerone (23 mg/kg) decreases joint swelling by 40% [4] [8]. The cytokine modulation is T-cell-dependent, as α-turmerone enhances Treg differentiation via FoxP3 upregulation—a mechanism validated by 80% lower IL-17 in splenocytes from treated animals [10].
α-Turmerone disrupts TLR4/NF-κB signaling, a master regulator of inflammation. In LPS-stimulated macrophages, it inhibits IκB kinase (IKK) activity, preventing IκBα degradation and NF-κB p65 nuclear translocation [7] [8]. Molecular analyses show α-turmerone binds to cysteine residues of IKKβ, blocking its activation [7]. Consequently, NF-κB-dependent genes (e.g., COX-2, MMP-9) are downregulated by 70–90% in dextran sulfate sodium (DSS)-induced colitis, reducing colon histopathology scores by 60% [10]. This TLR/NF-κB suppression extends to dendritic cells, where α-turmerone reduces CD80/86 costimulatory molecules by 45%, dampening antigen presentation [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8